molecular formula C₉H₉ClO₃ B1142563 (R)-2-Chloro-β-hydroxybenzenepropanoic Acid CAS No. 40620-53-9

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid

Cat. No.: B1142563
CAS No.: 40620-53-9
M. Wt: 200.62
InChI Key:
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Description

®-2-Chloro-β-hydroxybenzenepropanoic Acid is an organic compound that belongs to the class of carboxylic acids It features a chloro substituent on the benzene ring and a hydroxyl group on the β-carbon of the propanoic acid chain

Scientific Research Applications

®-2-Chloro-β-hydroxybenzenepropanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-β-hydroxybenzenepropanoic Acid typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the chlorination of β-hydroxybenzenepropanoic acid using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Chloro-β-hydroxybenzenepropanoic Acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-β-hydroxybenzenepropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 2-chloro-β-ketobenzenepropanoic acid.

    Reduction: Formation of 2-chloro-β-hydroxybenzenepropanol.

    Substitution: Formation of 2-hydroxy-β-hydroxybenzenepropanoic acid.

Mechanism of Action

The mechanism of action of ®-2-Chloro-β-hydroxybenzenepropanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-β-hydroxybenzenepropanoic Acid: Lacks the ®-configuration, which may result in different biological activities.

    2-Hydroxy-β-hydroxybenzenepropanoic Acid: Lacks the chloro substituent, which affects its reactivity and applications.

    2-Chloro-β-ketobenzenepropanoic Acid: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness

®-2-Chloro-β-hydroxybenzenepropanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ®-configuration is particularly important for its interaction with chiral biological targets, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl group, the introduction of the chloro substituent, and the formation of the chiral center at the β-carbon of the propanoic acid moiety.", "Starting Materials": ["Phenol", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride"], "Reaction": ["1. Phenol is protected with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 2-(phenoxymethyl)acetoacetate.", "2. Ethyl 2-(phenoxymethyl)acetoacetate is treated with hydrochloric acid to remove the protecting group and form 2-(phenoxymethyl)acetoacetic acid.", "3. 2-(Phenoxymethyl)acetoacetic acid is treated with thionyl chloride to form 2-chloro-2-(phenoxymethyl)acetic acid.", "4. 2-Chloro-2-(phenoxymethyl)acetic acid is reduced with sodium borohydride to form (R)-2-Chloro-β-hydroxyphenylacetic acid.", "5. (R)-2-Chloro-β-hydroxyphenylacetic acid is treated with lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.", "6. The resulting alcohol is treated with methanol and hydrochloric acid to form the methyl ester.", "7. The methyl ester is reduced with sodium cyanoborohydride to form (R)-2-Chloro-β-hydroxybenzyl alcohol.", "8. (R)-2-Chloro-β-hydroxybenzyl alcohol is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzaldehyde.", "9. (R)-2-Chloro-β-hydroxybenzaldehyde is oxidized with sodium chlorite in acetic acid to form (R)-2-Chloro-β-hydroxybenzoic acid."] }

CAS No.

40620-53-9

Molecular Formula

C₉H₉ClO₃

Molecular Weight

200.62

Synonyms

(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid

Origin of Product

United States

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